ST-193

描述

ST-193: 是一种有效的广谱竞技场病毒抑制剂,竞技场病毒是一组已知会导致出血热的病毒。 该化合物已显示出对几种竞技场病毒有效,包括瓜纳里托病毒、胡宁病毒、拉沙病毒和马丘波病毒 。它主要用于科学研究,以研究病毒感染并开发抗病毒疗法。

准备方法

合成路线和反应条件: ST-193 的合成涉及多个步骤,从市售的起始原料开始。 关键步骤包括形成苯并咪唑核心,然后进行官能化以引入增强其抗病毒活性的各种取代基 。反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高产率和纯度。

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率和成本效益进行了优化,通常涉及用于精确控制反应条件的自动化系统。 纯化步骤,如结晶和色谱法,用于实现所需的纯度水平 。

化学反应分析

反应类型: ST-193 会发生各种化学反应,包括:

氧化: 涉及添加氧气或去除氢气。

还原: 涉及添加氢气或去除氧气。

取代: 涉及用另一种官能团取代一个官能团

常用试剂和条件:

氧化: 常用试剂包括高锰酸钾和过氧化氢。

还原: 常用试剂包括硼氢化钠和氢化铝锂。

取代: 常用试剂包括卤素和亲核试剂

主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生各种氧化的衍生物,而取代反应可以引入不同的官能团 。

科学研究应用

Antiviral Activity Against Arenaviruses

ST-193 has demonstrated broad-spectrum antiviral activity against several arenaviruses, including:

- Lassa Virus (LASV)

- Junin Virus (JUNV)

- Guanarito Virus (GTOV)

- Machupo Virus (MACV)

In Vitro Studies

In vitro assays have shown that this compound inhibits LASV pseudotypes with an IC50 of 1.6 nM and exhibits even lower IC50 values against other arenaviruses:

These findings suggest that this compound is highly effective in preventing the entry of these viruses into host cells.

In Vivo Efficacy

A pivotal study evaluated the efficacy of this compound in a guinea pig model infected with LASV. The results indicated:

- Survival Rate : 62.5% for this compound-treated animals compared to 0% for both ribavirin and vehicle groups.

- Viremia Reduction : A 2–3 log reduction in viremia was observed in treated animals .

The study concluded that this compound significantly mitigated disease symptoms and improved survival rates when administered intraperitoneally at doses of 25 or 80 mg/kg over a 14-day period.

Comparative Studies with Other Antivirals

This compound has been compared with other antiviral agents, such as ribavirin, showcasing superior efficacy in reducing viral loads and improving survival outcomes in animal models . This positions this compound as a promising candidate for further development as a therapeutic agent against arenavirus infections.

Potential Clinical Applications

Given its potent antiviral properties and favorable safety profile observed in animal studies, this compound holds potential for clinical applications in treating arenavirus infections. Future research should focus on:

- Clinical trials to assess safety and efficacy in humans.

- Investigating combination therapies to enhance antiviral effectiveness.

Summary of Key Findings

| Application Area | Findings |

|---|---|

| In Vitro Activity | IC50 values: Guanarito (0.44 nM), Junin (0.62 nM), Lassa (1.4 nM), Machupo (3.1 nM) |

| In Vivo Efficacy | Survival rate of 62.5% in guinea pigs; significant viremia reduction |

| Mechanism of Action | Inhibition of viral entry via specific interactions with arenavirus glycoproteins |

| Comparative Efficacy | More effective than ribavirin in reducing viral loads and improving survival |

作用机制

ST-193 通过靶向竞技场病毒的包膜糖蛋白发挥其抗病毒作用。该糖蛋白对于病毒进入宿主细胞至关重要。 通过抑制该蛋白,this compound 阻止病毒感染细胞并复制 。 涉及的分子靶点和途径包括病毒糖蛋白和宿主细胞受体 。

相似化合物的比较

类似化合物:

LHF-535: ST-193 的优化类似物,对竞技场病毒的效力增强.

ST-161: 另一种对拉沙病毒具有特异性活性的苯并咪唑衍生物.

独特性: this compound 的独特之处在于它对多种竞技场病毒具有广谱活性。 它的结构允许进行可以增强其抗病毒特性的修饰,使其成为抗病毒研究中的宝贵工具 。

生物活性

ST-193 is a potent antiviral compound that has garnered attention for its broad-spectrum activity against various arenaviruses, particularly those associated with hemorrhagic fevers, such as Lassa virus (LASV), Guanarito virus, Junín virus, and Machupo virus. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and case studies that highlight its efficacy.

Overview of this compound

This compound is a benzimidazole derivative that has shown remarkable antiviral properties. It functions primarily by inhibiting the entry of arenaviruses into host cells. The compound's effectiveness is quantified through its half-maximal inhibitory concentration (IC50) values, which indicate the concentration required to inhibit viral replication by 50%.

| Virus | IC50 (nM) |

|---|---|

| Guanarito Virus | 0.44 |

| Junín Virus | 0.62 |

| Lassa Virus | 1.4 |

| Machupo Virus | 3.1 |

These values illustrate this compound's high potency against these viruses, particularly in vitro settings where it has been shown to inhibit LASV pseudotypes with an IC50 of 1.6 nM .

The mechanism by which this compound exerts its antiviral effects involves several strategies:

- Inhibition of Viral Entry : this compound disrupts the interaction between the viral glycoprotein (GP) and host cell receptors, preventing the virus from entering the cell. This was demonstrated through multiple assays including plaque reduction and cytopathic effect measurements .

- Mapping Sensitivity Determinants : Research has identified specific amino acids within the GP2 subunit of the arenavirus envelope that dictate sensitivity to this compound. Domain-swapping experiments and site-directed mutagenesis have pinpointed critical regions that contribute to resistance or sensitivity .

- Cross-resistance Profiles : Notably, some variants resistant to other inhibitors like ST-294 also exhibit reduced sensitivity to this compound, suggesting overlapping mechanisms of action among these compounds .

Evaluation in Animal Models

A significant study evaluated the efficacy of this compound in a guinea pig model of Lassa fever. The results indicated that this compound not only reduced viral load but also improved survival rates when administered at appropriate dosages . This study underscores the potential for this compound as a therapeutic agent in clinical settings.

Comparative Studies

Comparative analyses have been conducted between this compound and other antiviral agents such as ribavirin. While ribavirin has historically been used for treating viral infections, studies suggest that this compound may offer improved efficacy and safety profiles in treating arenavirus infections .

属性

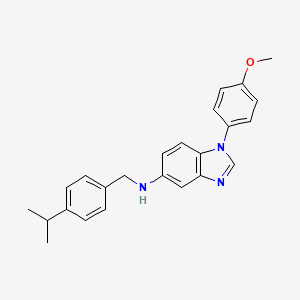

IUPAC Name |

1-(4-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O/c1-17(2)19-6-4-18(5-7-19)15-25-20-8-13-24-23(14-20)26-16-27(24)21-9-11-22(28-3)12-10-21/h4-14,16-17,25H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSZEXYTKSIPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。